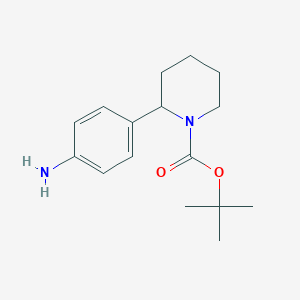

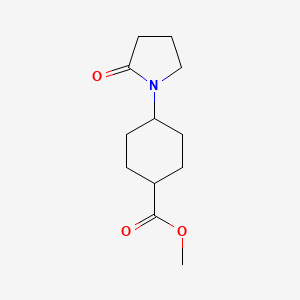

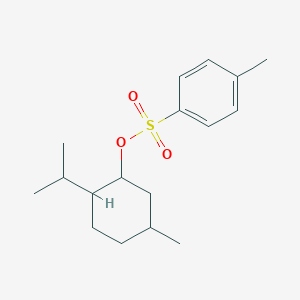

(3-Trifluoromethyl-phenoxy)-acetaldehyde

カタログ番号 B8764151

CAS番号:

63212-89-5

分子量: 204.15 g/mol

InChIキー: QDDJKBCSNFFTQO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“(3-Trifluoromethyl-phenoxy)-acetaldehyde” is a chemical compound with the linear formula: CF3C6H4OC6H4CHO . It has a molecular weight of 266.22 . This compound has been used in the synthesis of 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin .

Synthesis Analysis

The synthesis of compounds related to “this compound” often involves the Williamson etherification reaction . For instance, the synthesis of fluoxetine starts with p-trifluoromethylphenol reacted with the 3-(chloro)-N-methyl-3-phenylpropylamin in the presence of potassium carbonate .Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed using various spectroscopic methods such as mass spectroscopy, 1H-, 13C- and 19F-NMR, MALDI-TOF mass spectrometry .Chemical Reactions Analysis

The compound has been involved in the synthesis of 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin . Cyclic voltammetry was used to determine the oxidation and reduction potentials of the new porphyrin. Two quasi-reversible one-electron reductions at –1.00 and –1.32 V and a quasi-reversible oxidation at 1.20 V were observed .Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.538 (lit.), a boiling point of 130 °C/1.4 mmHg (lit.), and a density of 1.284 g/mL at 25 °C (lit.) . The UV-Vis absorption spectrum of a related compound, 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin, shows characteristic spectral patterns similar to those of tetraphenyl porphyrin, with a Soret band at 419 nm and four Q bands at 515, 550, 590, and 648 nm .作用機序

Safety and Hazards

将来の方向性

特性

CAS番号 |

63212-89-5 |

|---|---|

分子式 |

C9H7F3O2 |

分子量 |

204.15 g/mol |

IUPAC名 |

2-[3-(trifluoromethyl)phenoxy]acetaldehyde |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-4,6H,5H2 |

InChIキー |

QDDJKBCSNFFTQO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)OCC=O)C(F)(F)F |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

A mixture of 3-trifluoromethylphenoxyacetaldehyde diethyl acetal (146.3 g.; 0.527 mole), acetone (600 ml.), water (550 ml.), and concentrated sulfuric acid (3.5 ml.) is heated under reflux for 22 hours.

Quantity

146.3 g

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

A cooled (−78° C.) solution of oxalyl chloride (0.49 ml; 5.821 mmol) in anhydrous DCM (25 ml) was treated dropwise with a solution of dimethyl sulfoxide (0.91 ml; 11.641 mmol) in anhydrous DCM (4 ml). After 10 min., a solution of 2-(3-trifluoromethyl-phenoxy)-ethanol (0.800 g; 3.880 mmol) in DCM (8 ml) was added dropwise, and the reaction mixture was further stirred at −78° C. for 30 min. TEA (2.70 ml; 19.402 mmol) was then added dropwise, and after 10 min. the resulting mixture was allowed to warm-up to 0° C. before a mixture of water (2.5 ml) and DCM (25 ml) was added. The aq. layer was extracted with DCM (2×25 ml), and the mixed organic layers were then washed with aq. sat. NaHCO3 (20 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure to give (3-trifluoromethyl-phenoxy)-acetaldehyde as a yellow oil (0.792 g; 99%). This aldehyde was used for the next step without additional purification.

[Compound]

Name

TEA

Quantity

2.7 mL

Type

reactant

Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-3-methylbenzo[d]isothiazole](/img/structure/B8764086.png)

![2-hydroxy-3-[3-(1H-imidazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B8764133.png)

![6-[2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2-pyranone](/img/structure/B8764145.png)